molecular formula C10H9ClN2O2 B1394176 Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 867034-10-4

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1394176
M. Wt: 224.64 g/mol
InChI Key: BBYNLXLFZMEYIO-UHFFFAOYSA-N
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Description

“Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 867034-10-4 . It has a molecular weight of 224.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a flash point of 199.3°C and a boiling point of 406.0±40.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its analogs have been studied extensively in synthetic chemistry. For instance, ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a related compound, was synthesized from carbethoxyacetamidine and used in the synthesis of pyrrolopyridine analogs, showing potential antibacterial activity (Toja et al., 1986). Additionally, ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, a variant, demonstrated weak activity against certain bacteria (Al-taweel et al., 2019).

Applications in Medicinal Chemistry

Several studies have explored the use of similar compounds in medicinal chemistry. For example, derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were synthesized and expected to have antihypertensive activity (Kumar & Mashelker, 2006). Additionally, substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were evaluated for their cytotoxicity toward leukemia cells, with some compounds showing promising results (Al-Trawneh et al., 2021).

Potential in Pesticide Synthesis

These compounds are also significant in the synthesis of pesticides. Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a similar compound, is an important intermediate for the synthesis of the pesticide chlorantraniliprole (Ju, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-12-9(11)8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNLXLFZMEYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676692
Record name Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

CAS RN

867034-10-4
Record name Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate (19.8 g, 63.6 mmol) was dissolved in acetic acid (908 mL) and the solution was treated with iron powder (14.6 g, 280.9 mmol). The reaction mixture was warmed to 60° C. and stirred overnight (18.5 h). TLC analysis indicated consumption of the starting material, therefore the reaction mixture was filtered through diatomaceous earth to remove the catalyst. The filtrate was concentrated to dryness. The residue was treated with methylene chloride (ca. 400 mL) and filtered through a plug of silica. Eluting with methylene chloride removed insolubles, and further elution with methylene chloride/ethyl acetate (50:50) provided ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (10.3 g, 45.8 mmol, yield 72%) as a yellow solid after concentration: Rf 0.80 (silica gel, 50:50 hexanes/ethyl acetate); mp 152-157° C.; 1H NMR (300 MHz, CD3OD) δ1.43 (3H, t, J=7.0 Hz), 4.44 (2H, q, J=7.1 Hz), 7.27 (1H, s), 7.65 (1H, d, J=5.7 Hz), 7.95 (1H, d, J=5.4 Hz); ESI MS m/z 224 [C10H9ClN2O2+H]+; HPLC (Method A) >99% (AUC), tR=16.6 min.
Quantity
908 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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